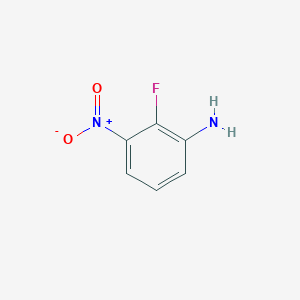

2-Fluoro-3-nitroaniline

描述

Structural Significance within Substituted Aniline (B41778) Chemistry

The significance of 2-Fluoro-3-nitroaniline's structure lies in the interplay of its functional groups' electronic effects. The amino group is a powerful activating group, donating electron density to the benzene (B151609) ring through resonance. Conversely, the nitro group is a strong electron-withdrawing group via both resonance and induction, while the fluorine atom is strongly electron-withdrawing through induction but a weak electron-donator through resonance.

In this compound, the fluorine atom is positioned ortho to the amino group, and the nitro group is meta to the amino group. This specific arrangement has several implications:

Basicity: The electron-withdrawing effects of the adjacent fluorine and nitro groups are expected to significantly decrease the basicity of the amino group compared to aniline itself. The lone pair of electrons on the nitrogen atom is less available for protonation due to these inductive effects.

Reactivity: The combination and positioning of these groups create a unique pattern of electron density around the ring, directing the outcome of further electrophilic or nucleophilic aromatic substitution reactions. The presence of the fluorine atom also offers a potential site for nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Intramolecular Interactions: The proximity of the amino and fluoro groups allows for the potential formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group and the fluorine atom, which can influence the compound's conformation and physical properties.

Overview of Research Trends in Halogenated Nitroanilines

Research into halogenated nitroanilines is a dynamic field, largely driven by their utility as intermediates in the synthesis of a wide array of commercially and scientifically important molecules. A dominant trend is their application as precursors for pigments, dyes, pharmaceuticals, and agrochemicals. The presence of both a halogen and a nitro group provides multiple reaction pathways; for instance, the nitro group can be reduced to an amine, and the halogen can be substituted, making these compounds versatile synthetic platforms.

Another significant research trend is the use of computational and spectroscopic techniques to understand the structure-property relationships within this class. Studies often focus on how the type and position of the halogen and nitro groups affect the electronic structure, spectral properties (IR, NMR, UV-Vis), and non-linear optical (NLO) properties of the molecule. Density Functional Theory (DFT) is a commonly employed computational method to investigate molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net

Contextualization within the Fluoro-Nitroaniline Isomer Family and Structural Analogs

The properties and research interest in this compound are best understood by comparing it with its more extensively studied isomers. The position of the fluorine and nitro substituents dramatically alters the compound's chemical behavior and applications.

4-Fluoro-3-nitroaniline (B182485) (CAS No. 364-76-1) is a significant commercial intermediate, particularly in the dye industry. google.com It is a key precursor in the synthesis of N-substituted nitro-p-phenylenediamines, which are used in hair dye formulations. google.com Its synthesis is well-documented, often involving the nitration of p-fluoroaniline under anhydrous conditions to achieve high yields. google.com The reactivity of its fluorine atom, which is activated by the para-nitro group, makes it suitable for nucleophilic aromatic substitution reactions, a cornerstone of its utility in creating a variety of derivatives for pharmaceutical and agrochemical development.

Academic research on 2-Fluoro-5-nitroaniline (B1294389) (CAS No. 369-36-8) is notably detailed, particularly in the area of structural chemistry. A comprehensive crystallographic study has been published, revealing its molecular and crystal structure. researchgate.net The study highlights the planarity of the molecule and the presence of an intramolecular N—H⋯F hydrogen bond. researchgate.net Furthermore, this isomer has been used as a starting material in the synthesis of novel organometallic compounds. For example, it has been used to create organomercury and organotellurium derivatives that were subsequently investigated for their antibacterial activity. researchgate.net This demonstrates its role as a scaffold for developing new compounds with specific biological functions.

3-Fluoro-2-nitroaniline (CAS No. 567-63-5), like the main subject of this article, is a less-studied isomer compared to the 4-fluoro and 5-fluoro substituted variants. uni.lusigmaaldrich.com While it is commercially available and its basic properties are cataloged, dedicated scholarly articles detailing its synthesis, reactivity, or specific applications are not prominent in the literature. sigmaaldrich.com Its structural feature, with both the fluoro and nitro groups ortho to the amino group, suggests strong electronic effects that would significantly influence its basicity and reactivity, making it an interesting subject for theoretical and comparative studies.

2-Fluoro-4-nitroaniline (B181687) (CAS No. 369-35-7) has garnered attention as a valuable building block in medicinal chemistry. It is a documented precursor in the synthesis of potential antibiotic candidates. Market research reports also indicate its commercial relevance, tracking its market size and key industrial players. prof-research.com This highlights its established role as an intermediate in producing higher-value chemical products.

| Compound Name | CAS Number |

|---|---|

| This compound | 21397-11-5 |

| 3,4-difluoronitrobenzene | 369-34-6 |

| 4-Fluoro-3-nitroaniline | 364-76-1 |

| 2-Fluoro-5-nitroaniline | 369-36-8 |

| 3-Fluoro-2-nitroaniline | 567-63-5 |

| 2-Fluoro-4-nitroaniline | 369-35-7 |

| Aniline | 62-53-3 |

| p-Fluoroaniline | 371-40-4 |

| 2-nitrochlorobenzene | 88-73-3 |

| 2-Fluoro-3-nitrobenzoic acid | 317-46-4 |

| 2-methyl-3-nitroaniline | 601-87-6 |

| 5-nitrothiophene-2-carbaldehyde | 59298-63-2 |

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFSHIJLJGVNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175660 | |

| Record name | 2-Fluoro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21397-11-5 | |

| Record name | 2-Fluoro-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-3-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQS6K834H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 3 Nitroaniline and Derivatives

Reduction Chemistry of the Nitro Group in Fluoro-Nitroanilines

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of fluoro-nitroanilines, providing a route to valuable fluoro-substituted diamine derivatives. This conversion can be achieved through several methods, primarily catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation Protocols (e.g., H₂/Pd-C)

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.comsamaterials.com The use of palladium on a carbon support (Pd/C) as a catalyst is a common choice for this transformation. commonorganicchemistry.comsamaterials.com The reaction involves the use of hydrogen gas (H₂) to selectively reduce the nitro group to an amine. commonorganicchemistry.com

The general reaction is as follows:

R-NO₂ + 3H₂ --(Pd/C)--> R-NH₂ + 2H₂O

This method is often preferred due to its high efficiency and the formation of clean products. samaterials.com However, a potential drawback is the catalyst's ability to react with other functional groups that may be present in the molecule. commonorganicchemistry.com The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and selectivity. nih.govresearchgate.net For instance, studies on similar compounds like 2-chloro-6-nitrotoluene (B1664060) have shown that favorable conditions can include a temperature of 353 K and a hydrogen pressure of 1 MPa. researchgate.net

The activity of palladium-based catalysts can be influenced by the support material, with palladium on carbon (Pd/C) generally showing high activity. uctm.edu The choice of solvent, such as ethanol (B145695) or isopropanol, can also affect the reaction rate. uctm.edu

Chemical Reduction Methods (e.g., Stannous Chloride, Iron Powder)

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when other reducible functional groups are present that might be sensitive to hydrogenation conditions.

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reducing agent for converting aromatic nitro compounds to anilines. commonorganicchemistry.comwikipedia.orgsemanticscholar.org This method is valued for its selectivity, as it can reduce the nitro group without affecting other sensitive functionalities like halogens or benzyl (B1604629) groups. semanticscholar.org The reaction is typically carried out in an acidic medium.

Iron Powder (Fe): The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classic and cost-effective method for nitro group reduction. researchgate.netorganic-chemistry.org This method is known for its mildness and can be performed in water, making it an environmentally friendly option. researchgate.netorganic-chemistry.org Nanosized activated metallic iron powder has been shown to be highly effective for this transformation. researchgate.net

Table 1: Comparison of Reduction Methods for the Nitro Group

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂/Pd-C | High efficiency, clean reaction. samaterials.com | Can reduce other functional groups. commonorganicchemistry.com |

| Stannous Chloride Reduction | SnCl₂ | Mild conditions, high selectivity. commonorganicchemistry.comsemanticscholar.org | Generates tin-containing byproducts. |

| Iron Powder Reduction | Fe/Acid | Inexpensive, environmentally friendly. researchgate.netorganic-chemistry.org | Can require acidic conditions. |

Nucleophilic Aromatic Substitution on Activated Fluoro-Nitroaniline Systems

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNA) when sufficiently activated by electron-withdrawing groups. libretexts.orgwikipedia.org The presence of a nitro group makes the aromatic ring of 2-fluoro-3-nitroaniline susceptible to such reactions.

The general mechanism for SNAr is an addition-elimination process. libretexts.orgchemistrysteps.com A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

Influence of Electron-Withdrawing Substituents on Substitution Pathways

The rate and regioselectivity of nucleophilic aromatic substitution are significantly influenced by the nature and position of electron-withdrawing substituents on the aromatic ring. libretexts.orgmdpi.com

Activation of the Ring: Strong electron-withdrawing groups, such as the nitro group (-NO₂), are crucial for activating the aromatic ring towards nucleophilic attack. libretexts.orgchemistrysteps.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgyoutube.com The more electron-withdrawing groups present, the faster the SNAr reaction. libretexts.org

Position of the Substituent: For the SNAr reaction to proceed efficiently, the electron-withdrawing group must be located ortho or para to the leaving group. libretexts.orgchemistrysteps.com This positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group. libretexts.orgyoutube.com In this compound, the nitro group is ortho to the fluorine atom, which is a favorable arrangement for nucleophilic attack at the carbon bearing the fluorine.

Nature of the Leaving Group: In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. libretexts.org This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step is the nucleophilic addition to the ring, not the cleavage of the carbon-halogen bond. libretexts.orgchemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.orgyoutube.commasterorganicchemistry.com

Derivatization Reactions of the Amino Group

The amino group in this compound is a versatile functional handle that can undergo various derivatization reactions, allowing for the synthesis of a wide range of compounds.

Amidation Reactions (e.g., Acetamide (B32628) Derivatives)

Amidation, the formation of an amide from an amine, is a common and important transformation. In the case of this compound, the amino group can be acylated to form the corresponding acetamide derivative. This is often done to protect the amino group during subsequent reactions or to introduce a new functional group.

The synthesis of acetanilides from anilines is a well-established procedure. For instance, the nitration of acetanilide (B955) is a key step in the synthesis of p-nitroaniline, where the acetamido group directs the incoming nitro group. magritek.com Similarly, the amino group of this compound can react with acetylating agents like acetic anhydride (B1165640) or acetyl chloride to yield N-(2-fluoro-3-nitrophenyl)acetamide.

Diazotization and Further Functionalization (e.g., Azide (B81097) Formation, Hydrazine (B178648) Formation)

The primary amino group in this compound is a key site for synthetic modification, most notably through the diazotization reaction. This process converts the aromatic amine into a highly versatile diazonium salt intermediate, which can then be transformed into a wide array of other functional groups. wikipedia.orgbyjus.com The general mechanism begins with the in-situ formation of nitrous acid from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, which then reacts with the amine to yield the aryl diazonium ion. byjus.com

This diazonium intermediate is unstable and is typically used immediately in subsequent reactions. libretexts.org Two important functionalizations are the formation of aryl azides and hydrazines.

Azide Formation: The conversion of the diazonium salt of this compound to 2-fluoro-1-azido-3-nitrobenzene is a straightforward and common transformation. This is achieved by reacting the freshly prepared diazonium salt with an azide ion source, such as sodium azide (NaN₃). nih.gov The diazonium group (N₂⁺) is an excellent leaving group, and it is readily displaced by the nucleophilic azide ion (N₃⁻). nih.govchemicalbook.com

A General Procedure for Azide Synthesis from an Aniline (B41778) Derivative:

The aniline is dissolved in an aqueous solution of a strong acid (e.g., HCl) and cooled in an ice bath.

A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

A solution of sodium azide in water is then added to the mixture.

The reaction is stirred, and the resulting aryl azide product is extracted, dried, and concentrated. chemicalbook.com

Hydrazine Formation: The synthesis of hydrazine derivatives from diazonium salts is less direct than azide formation. While direct conversion is not a standard method, the diazonium salt can be reduced to form the corresponding arylhydrazine. More commonly, fluorinated hydrazines are synthesized through various catalytic coupling reactions. rsc.orgorganic-chemistry.org For instance, copper-catalyzed coupling reactions between aryl halides and hydrazine derivatives are established methods for forming N-aryl hydrazines. organic-chemistry.org

Below is a table summarizing these functionalization reactions.

| Starting Material | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Diazotization | NaNO₂, aq. HCl, 0°C | 2-Fluoro-3-nitrophenyldiazonium chloride | wikipedia.org, byjus.com |

| 2-Fluoro-3-nitrophenyldiazonium chloride | Azide Formation (Sandmeyer-type) | NaN₃ | 1-Azido-2-fluoro-3-nitrobenzene | nih.gov, chemicalbook.com |

| Aryl Halide (Conceptual) | Hydrazine Formation (Buchwald-Hartwig/Ullmann coupling) | Hydrazine derivative, Cu or Pd catalyst, base | Arylhydrazine | organic-chemistry.org |

Competing Directing Effects in Aromatic Substitution

The regiochemical outcome of aromatic substitution reactions on the this compound ring is determined by the combined directing effects of the amino, fluoro, and nitro substituents. Each group exerts its own influence, creating a competitive scenario. masterorganicchemistry.com

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via a resonance (+M) effect. wikipedia.orgwikipedia.org

Fluoro Group (-F): Classified as a deactivating ortho, para-director. Its high electronegativity withdraws electron density inductively (-I effect), deactivating the ring. However, its lone pairs can participate in resonance donation (+M effect), directing incoming electrophiles to the ortho and para positions. wikipedia.orgcsbsju.edu For electrophilic nitration, fluorine directs strongly to the para position. wikipedia.org

Nitro Group (-NO₂): A strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ortho and para positions particularly electron-poor. libretexts.orgwikipedia.org

In an electrophilic aromatic substitution (EAS) on this compound, the powerful activating effect of the amino group dominates. It will direct incoming electrophiles to the positions ortho and para to it, which are C6 and C4, respectively.

Position C4: This position is para to the -NH₂ group, ortho to the -NO₂ group, and meta to the -F group.

Position C6: This position is ortho to the -NH₂ group and para to the -NO₂ group.

The strong activation by the amino group generally outweighs the deactivating effects of the nitro and fluoro groups. youtube.com However, the precise product ratio between C4 and C6 substitution would be influenced by steric hindrance from the adjacent substituents and the specific reaction conditions.

In nucleophilic aromatic substitution (SNAr) , the reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgmdpi.com

In this compound, the fluorine atom can act as a leaving group. The electron-withdrawing nitro group is positioned meta to the fluorine, which is not optimal for activation. libretexts.org

However, attack by a nucleophile at C2 (the carbon bearing the fluorine) would generate a negatively charged Meisenheimer intermediate. This negative charge can be delocalized onto the nitro group at C3 via resonance, providing significant stabilization. This stabilization makes the fluorine atom susceptible to displacement by a strong nucleophile. The rate-limiting step is typically the addition of the nucleophile to form this stabilized intermediate. mdpi.comyoutube.com

The table below summarizes the individual and combined directing effects.

| Substituent | Type | Directing Effect (EAS) | Influence on SNAr | Reference |

|---|---|---|---|---|

| -NH₂ (Amino) | Activating | Ortho, Para | Discourages (electron-donating) | wikipedia.org, wikipedia.org |

| -F (Fluoro) | Deactivating | Ortho, Para | Acts as a leaving group | csbsju.edu, libretexts.org |

| -NO₂ (Nitro) | Deactivating | Meta | Strongly encourages (electron-withdrawing) | libretexts.org, masterorganicchemistry.com |

| Combined Effect on this compound | EAS: The -NH₂ group is the dominant director, favoring substitution at the C4 (para) and C6 (ortho) positions. SNAr: The -NO₂ group stabilizes the intermediate, facilitating nucleophilic attack at C2 and displacement of the -F atom. |

General Reaction Analysis and Mechanism Investigations of Halogenated Nitroanilines

The reactivity of halogenated nitroanilines is a subject of detailed mechanistic studies, often employing kinetic and computational methods to understand reaction pathways.

The mechanism of nucleophilic aromatic substitution (SNAr) in these compounds is particularly well-studied. The reaction proceeds via an addition-elimination mechanism. The first step, the nucleophilic attack on the carbon bearing the halogen, is typically the rate-determining step. mdpi.com This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial to the reaction's feasibility. Electron-withdrawing groups, such as nitro groups, at the ortho or para positions are essential for stabilizing the negative charge of the intermediate through resonance. libretexts.org In the case of this compound, while the nitro group is meta, stabilization of the intermediate formed upon attack at C2 is still possible, making the reaction feasible. Fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, making it susceptible to attack, and it is considered a good leaving group in SNAr reactions. youtube.com

Hydrolysis kinetics of related compounds like halogenated nitrosoureas have been investigated, revealing complex dependencies on pH and the catalytic effects of ions in solution. nih.gov These studies show that the reaction proceeds through a combination of spontaneous and catalyzed pathways, leading to different product distributions. While not directly on this compound, these investigations highlight the intricate mechanisms that can govern the reactions of halogenated nitroaromatic compounds in aqueous environments.

Computational studies on halonitroarenes provide further insight. They are used to calculate the electron distribution within the molecule, assess the stability of reaction intermediates, and map the energy profiles of reaction pathways. mdpi.com For example, such studies can quantify the loss of aromaticity upon forming the σ-adduct (Meisenheimer complex) and the subsequent rearomatization upon expulsion of the halide ion. These theoretical models confirm that the addition of a nucleophile to a position that allows for the delocalization of the resulting negative charge onto a nitro group is energetically favorable. mdpi.com

Advanced Spectroscopic and Structural Characterization of Fluoro Nitroaniline Compounds

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of compounds. For 2-Fluoro-3-nitroaniline, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational (FTIR) spectroscopy, and Mass Spectrometry offers a detailed view of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. The ¹H and ¹³C NMR spectra of this compound provide key information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the aromatic protons and the amine group protons. The aromatic region typically shows complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups, as well as the electron-donating effect of the amine group.

Detailed ¹H and ¹³C NMR spectral data for this compound are summarized in the table below.

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 7.21–7.11 (m, 2H), 6.97–6.89 (m, 1H), 4.40 (br, 2H) | CDCl₃ |

| ¹³C | 147.61, 143.77, 130.07, 125.40, 113.47, 109.87 | CDCl₃ |

Interactive Data Table: NMR Data for this compound

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. While a specific, detailed FTIR spectrum for this compound is not widely available in the literature, the expected vibrational frequencies can be inferred from related compounds like 2-nitroaniline (B44862) and other halogenated anilines. nih.govbohrium.com

The key vibrational modes for this compound would include:

N-H stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. nih.gov

NO₂ stretching: The nitro group will show characteristic asymmetric and symmetric stretching vibrations, usually found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. nih.gov

C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the region of 1200-1350 cm⁻¹.

Aromatic C-H and C=C stretching: These vibrations will appear in their characteristic regions of the spectrum.

A theoretical and experimental study on 2-nitroaniline has provided detailed assignments of its vibrational spectrum, which can serve as a basis for interpreting the spectrum of its fluorinated analog. researchgate.net

| Functional Group | Expected Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Amine (NH₂) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 |

| Carbon-Fluorine (C-F) | Stretching | 1200 - 1350 |

Interactive Data Table: Expected FTIR Vibrational Frequencies for this compound

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The monoisotopic mass of this compound has been computed to be 156.03350557 Da. nih.gov

Crystallographic Studies and Solid-State Properties

The arrangement of molecules in the solid state dictates many of a material's physical properties. X-ray crystallography is the definitive method for determining this three-dimensional structure.

X-ray Diffraction Analysis of Fluoro-Nitroaniline Crystals

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related isomer, 2-Fluoro-5-nitroaniline (B1294389), has been determined and provides valuable insights into the types of intermolecular interactions that can be expected. researchgate.net

Crystallographic Data for 2-Fluoro-5-nitroaniline:

Crystal System: Monoclinic

Space Group: P2₁/n

Unit Cell Parameters: a = 12.1967(9) Å, b = 3.7559(2) Å, c = 14.4539(10) Å, β = 102.143(3)°

Volume: 647.31(7) ų

Z: 4

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1967(9) |

| b (Å) | 3.7559(2) |

| c (Å) | 14.4539(10) |

| β (°) | 102.143(3) |

| V (ų) | 647.31(7) |

Interactive Data Table: Crystallographic Data for 2-Fluoro-5-nitroaniline. researchgate.net

In the crystal structure of 2-Fluoro-5-nitroaniline, the molecules are organized through a network of hydrogen bonds. researchgate.net An intramolecular N—H⋯F hydrogen bond is observed. The crystal packing is further stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, which link the molecules into double chains. researchgate.net

Given the functional groups present in this compound, it is highly probable that its crystal structure would also be heavily influenced by similar hydrogen bonding interactions, including:

N—H⋯O hydrogen bonds: Between the amine group of one molecule and the nitro group of a neighboring molecule.

C—H⋯O hydrogen bonds: Involving the aromatic C-H donors and the oxygen atoms of the nitro group.

N—H⋯F hydrogen bonds: Potential interactions between the amine group and the fluorine atom.

These types of interactions are common in the crystal structures of nitroaniline derivatives and play a crucial role in their solid-state architecture. rsc.orgresearchgate.netnih.gov

Polymorphism and Phase Transitions in Related Organic Crystals (e.g., 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline)

The study of polymorphism, the ability of a solid material to exist in more than one crystalline form, is crucial for understanding the structure-property relationships in organic compounds. A notable example is the Schiff base compound 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), derived from 4-fluoro-3-nitroaniline (B182485). acs.org This compound exhibits distinct polymorphic forms, primarily a low-temperature (α) form and a high-temperature (β) form. nih.govacs.orgresearchgate.net

The α-form is stable at room temperature and its crystal structure has been determined using X-ray diffraction. acs.orgnih.govacs.org Upon heating, the α-form undergoes an irreversible phase transition to the β-form at a temperature of 138 °C. acs.orgnih.govacs.orgresearchgate.net This transition is immediately followed by the melting of the β-form at 140 °C. acs.orgnih.govacs.org The structural transformation from the α to the β phase is characterized by anisotropic changes in the unit cell parameters. Specifically, there is a significant expansion along the b-axis from 21.98 Å to 22.30 Å. nih.govacs.orgresearchgate.net

Investigations using variable-temperature X-ray powder diffraction and Fourier-transform infrared spectroscopy (FTIR) have provided insights into the mechanism of this phase transition. nih.govacs.orgresearchgate.net The driving forces are believed to be a combination of factors, including increased π-π repulsions along one crystal axis and changes in the alignment of the C-Cl and NO₂ groups. nih.govacs.orgresearchgate.net A proposed rationale suggests a competition between short-range repulsive interactions (π-π stacking) and long-range attractive dipolar interactions involving the chloro and nitro functional groups. nih.govacs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.927(7) |

| b (Å) | 21.98(4) |

| c (Å) | 15.32(3) |

| Z (Molecules per unit cell) | 4 |

| Phase Transition Temperature (α → β) | 138 °C (irreversible) |

| Melting Point (β-Form) | 140 °C |

Analysis of Mechanical Properties in Crystalline States (e.g., Elasticity, Thermosalience)

The crystalline state of certain fluoro-nitroaniline derivatives, such as 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), displays remarkable and unusual mechanical properties. nih.govresearchgate.net This compound is a rare example of a single organic crystal exhibiting both high elasticity and thermosalient behavior (a "jumping crystal" effect). acs.orgnih.gov The presence of these two distinct properties is noteworthy because they are typically associated with contradictory structural features: elasticity with isotropy and thermosalience with anisotropy. acs.orgnih.govacs.orgresearchgate.net

Elasticity: Slender, needle-like crystals of the low-temperature α-form of DFNA demonstrate significant elastic bending. acs.orgnih.gov When subjected to mechanical stress, these crystals can be bent easily to a large degree without any sign of fracture, and they return to their original shape once the stress is removed. acs.orgnih.govacs.org This elastic behavior is attributed to the crystal's interlocked packing and a high density of weak, dispersive intermolecular interactions, which allow for the dissipation of applied strain. acs.org

Thermosalience: Upon heating, DFNA crystals exhibit thermosalient activity. This phenomenon is directly linked to the irreversible phase transition from the α to the β form at 138 °C. nih.govacs.org The rapid, anisotropic change in the crystal lattice—specifically the expansion of the b-axis and compression of the c-axis—leads to a rapid buildup of internal strain energy. acs.orgacs.org This stored energy is released abruptly, causing the crystal to split, jump, or shatter. acs.orgresearchgate.net The mechanisms for the elastic bending and the thermosalient behavior are considered to be independent of one another, originating from different aspects of the crystal structure. nih.govresearchgate.net

| Property | Observation | Proposed Mechanism |

|---|---|---|

| Elasticity | Crystals of the α-form can be bent easily without fracture. acs.orgnih.gov | Isotropic, interlocked crystal packing with numerous weak and dispersive interactions. acs.org |

| Thermosalience | Crystals jump and split upon heating to the phase transition temperature (138 °C). acs.orgnih.gov | Anisotropic expansion/compression of the unit cell during the α → β phase transition, leading to rapid strain energy buildup and release. nih.govacs.orgresearchgate.net |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GLC)

Chromatographic methods are indispensable for the analysis of this compound and related compounds, ensuring their purity and enabling their separation from reaction mixtures and isomers. High-performance liquid chromatography (HPLC) is particularly well-suited for this purpose, as it avoids the need for derivatization, which is often required for the analysis of thermolabile and polar compounds like nitroanilines by gas-liquid chromatography (GLC). chromatographyonline.com

A highly sensitive and automated method for the determination of various nitroanilines in aqueous samples has been developed using an on-line solid-phase extraction (SPE) system coupled with HPLC and ultraviolet (UV) detection. chromatographyonline.com This approach allows for the pre-concentration of the analytes, thereby enhancing detection limits. Baseline separation of aniline (B41778) and its nitro-derivatives has been successfully achieved using a C18 reversed-phase column. chromatographyonline.com Such a system provides excellent linearity, sensitivity, and reproducibility, making it a robust quality control and analytical tool. chromatographyonline.com While this specific method was demonstrated on a mixture of nitroanilines, the principles are directly applicable to the purity assessment of this compound, separating it from potential impurities such as starting materials (e.g., 2-fluoroaniline) or other isomers (e.g., 4-fluoro-3-nitroaniline).

| Parameter | Condition/Value |

|---|---|

| Technique | On-line Solid-Phase Extraction (SPE) HPLC with UV Detection |

| Enrichment | Dionex SolEx™ HRP cartridge |

| Separation Column | Acclaim™ 120 C18 |

| Linearity (1–100 µg/L) | r > 0.9999 |

| Recovery (in spiked water) | 93% – 147% |

| Method Detection Limit (MDL) | 0.1–0.2 µg/L |

Data from a study on aniline and nitroanilines, applicable to fluoro-nitroaniline analysis. chromatographyonline.com

Computational Chemistry and Theoretical Modeling of Fluoro Nitroanilines

Quantum Chemical Calculations for Electronic and Molecular Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed view of the electronic and molecular characteristics of compounds like 2-fluoro-3-nitroaniline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For fluoro-nitroanilines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide optimized geometries, total energies, and vibrational frequencies. researchgate.netresearchgate.net

While specific DFT studies on this compound are not extensively available in the literature, data from related isomers can provide valuable insights. For instance, a study on 2-bromo-6-chloro-4-fluoroaniline (B1268482) calculated the global minimum energy using both Hartree-Fock (HF) and DFT (B3LYP/6-31+G(d,p)) methods, yielding -3412.82 Hartrees and -3417.58 Hartrees, respectively. researchgate.net Such calculations for this compound would similarly elucidate its most stable conformation and thermodynamic properties.

Vibrational frequency analysis, another output of DFT calculations, helps in the assignment of experimental infrared and Raman spectra. For related nitroaniline derivatives, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are well-documented. nih.gov For this compound, these theoretical predictions would be crucial for interpreting its spectroscopic data.

Table 1: Representative DFT Calculated Properties for a Related Fluoroaniline Derivative (2-bromo-6-chloro-4-fluoroaniline)

| Property | Method | Basis Set | Calculated Value |

| Global Minimum Energy | HF | 6-31+G(d,p) | -3412.82303595 Hartrees |

| Global Minimum Energy | DFT (B3LYP) | 6-31+G(d,p) | -3417.57716308 Hartrees |

Data sourced from a study on 2-bromo-6-chloro-4-fluoroaniline and is intended for illustrative purposes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.comlibretexts.org The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. nih.gov

For this compound, the presence of the electron-withdrawing nitro group and the fluorine atom is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In related nitro-containing aromatic compounds, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is concentrated around the nitro group. This distribution suggests that the amino group is the primary site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack.

The biological activity of a molecule can also be inferred from its FMO analysis. For a molecule to have potential biological activity, it often needs to be able to interact with biological macromolecules. The energies and shapes of the HOMO and LUMO can provide insights into these potential interactions.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Related Nitroaniline Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Methyl-4-nitroaniline | -6.12 | -2.34 | 3.78 |

Data sourced from a study on a related nitroaniline derivative and is for comparative purposes.

Molecular Simulation Techniques for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com These simulations can provide detailed information about the conformational landscape of a molecule and its interactions with its environment. For this compound, MD simulations could reveal the preferred rotational orientations of the amino and nitro groups and how these are influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. mdpi.com

The study of intermolecular interactions is crucial for understanding the properties of materials in the solid state and in solution. In the crystalline form of related nitroanilines, hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are common and play a significant role in the crystal packing. mdpi.com MD simulations can quantify the strength and dynamics of these interactions.

Prediction of Spectroscopic and Nonlinear Optical Properties (e.g., One-Photon Absorption, Two-Photon Absorption)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (one-photon absorption) of molecules. nih.gov For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

Nonlinear optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a measure of the second-order NLO response. DFT calculations can be employed to predict the NLO properties of this compound. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring suggests that this compound may exhibit significant NLO properties.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

While no specific molecular docking studies featuring this compound have been reported, studies on similar compounds provide a framework for how such an analysis would be conducted. For example, a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as antitubercular agents utilized molecular docking to understand their binding to the active site of a target enzyme. mdpi.com A hypothetical docking study of this compound would involve identifying a potential protein target and then using docking software to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. Such studies are crucial for the rational design of new therapeutic agents.

Applications and Research Perspectives of 2 Fluoro 3 Nitroaniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

2-Fluoro-3-nitroaniline serves as a valuable building block in organic synthesis, providing a scaffold for the development of more complex molecules with potential therapeutic applications. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to an amino group, offers versatile reactivity for the construction of various heterocyclic and aromatic compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

While direct synthesis of commercial APIs from this compound is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The related compound, 4-fluoro-3-nitroaniline (B182485), and its derivatives have been utilized as intermediates in the synthesis of N-substituted nitro-p-phenylenediamines. google.comgoogle.com These reactions typically involve the displacement of the fluorine atom by an amine. google.com Such synthetic pathways highlight the potential of fluoro-nitroanilines as precursors for more complex molecules, although specific examples of APIs derived directly from this compound remain limited in readily accessible scientific reports.

The broader class of aromatic nitro compounds plays a significant role in the synthesis of various drugs. nih.gov For instance, nitroaromatic compounds are key intermediates in the synthesis of drugs like the anticancer agent nitracrine (B1678954) and the anti-androgen flutamide. nih.govmdpi.com The reduction of the nitro group to an amine is a common transformation, providing a route to a wide array of functionalized molecules. encyclopedia.pub

Enzyme Inhibition Studies (e.g., RIP1 Kinase, Monoamine Oxidase, Acetohydroxyacid Synthase)

The potential of this compound derivatives as enzyme inhibitors is an area of active research, although specific studies on this particular compound are not abundant. However, the broader classes of fluoro-nitro aromatic compounds and related structures have been investigated for their inhibitory effects on various enzymes.

RIP1 Kinase

Receptor-interacting protein 1 (RIP1) kinase is a key regulator of necroptosis and inflammation, making it an attractive target for the treatment of inflammatory diseases. acs.orgnih.gov While no direct inhibition by this compound derivatives has been reported, the discovery of various small molecule inhibitors of RIP1 kinase, such as 1-aminoisoquinolines and pyrrolo[2,3-b]pyridines, provides a basis for the design of new inhibitors. nih.govresearchgate.net Some potent RIP1 inhibitors feature fluorinated and nitrated aromatic moieties. For example, a furo[2,3-d]pyrimidine (B11772683) derivative containing a 2-fluoro-5-(trifluoromethyl)phenyl urea (B33335) group has been identified as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, highlighting the potential of such substituted phenyl groups in enzyme inhibition. researchgate.net

Monoamine Oxidase

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets for the treatment of neurological disorders. researchgate.net Fluorinated analogues of known MAO inhibitors have shown enhanced potency. researchgate.net While specific studies on this compound derivatives are lacking, the general principle of using fluorinated and nitro-substituted aromatic compounds as potential MAO inhibitors is established. For instance, some flavonoid derivatives have been investigated for their MAO-A inhibitory activity. mdpi.com

Acetohydroxyacid Synthase

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides and antimicrobial agents. nih.govnih.govmdpi.com Several classes of herbicides, including triazolopyrimidines, inhibit AHAS. mdpi.comresearchgate.net The synthesis of some of these herbicides involves intermediates derived from substituted anilines. While there is no direct evidence of this compound derivatives as AHAS inhibitors, the structural similarities to known inhibitors suggest a potential avenue for future research.

Development of Antibacterial Agents and Mechanistic Investigations

The antibacterial potential of nitroaromatic compounds is well-established, with the nitro group often playing a crucial role in their mechanism of action. encyclopedia.pubresearchgate.netnih.gov The reduction of the nitro group within bacterial cells can lead to the formation of toxic reactive nitrogen species that damage cellular components, including DNA. encyclopedia.pubnih.gov

Efficacy Against Specific Pathogens (e.g., Klebsiella pneumoniae, Salmonella enterica)

Research has demonstrated the antibacterial activity of derivatives of fluoro-nitroanilines against clinically relevant pathogens.

Klebsiella pneumoniae

Derivatives of 2-fluoro-5-nitroaniline (B1294389) have been synthesized and tested for their antibacterial activity against Klebsiella pneumoniae. researchgate.net Specifically, organotellurium and organomercury compounds derived from 2-fluoro-5-nitroaniline have shown activity against this pathogen. researchgate.net

| Compound Derivative | Pathogen | Activity |

| Organotellurium and organomercury derivatives of 2-fluoro-5-nitroaniline | Klebsiella pneumoniae | Antibacterial activity observed researchgate.net |

Salmonella enterica

While specific studies on the efficacy of this compound derivatives against Salmonella enterica are limited, research on other nitroaromatic compounds and flavonoids has shown activity against this pathogen. researchgate.net For example, certain flavonoids have demonstrated enhanced antibacterial effects against Salmonella enteritidis. researchgate.net This suggests that the broader class of compounds to which fluoro-nitroanilines belong could be a source of potential anti-Salmonella agents. The mutagenicity of various nitroanilines has been evaluated in Salmonella typhimurium, indicating an interaction between these compounds and the bacterial cells. nih.gov

Mechanistic Insights into Antibacterial Action (e.g., Penicillin-Binding Protein Interaction)

The mechanism of action of many nitroaromatic antibiotics involves the reductive activation of the nitro group. nih.gov This process can generate reactive nitrogen species that are toxic to the bacterial cell. encyclopedia.pubnih.gov

Some research suggests that derivatives of fluoro-nitroanilines may also target specific bacterial enzymes. For instance, it is hypothesized that some of these compounds could act on penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. researchgate.net However, direct evidence for the interaction of this compound derivatives with PBPs is still forthcoming.

Structure-Activity Relationships (SAR) in Antimicrobial Fluoro-Nitroanilines

The biological activity of nitroaromatic compounds is highly dependent on the nature and position of substituents on the aromatic ring. researchgate.netnih.gov The presence of a nitro group is often essential for antimicrobial activity, which is related to its enzymatic reduction in vivo. researchgate.net

In the context of fluoro-nitroanilines, the position of the fluorine and nitro groups, along with other substituents, can significantly influence their antibacterial potency. For example, in a study of nitrofuran derivatives, various substituents on the aromatic ring modulated the antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The presence of halogens like fluorine and chlorine in synthetic compounds has been shown to improve biological activity in some cases. nih.gov

Further research into the structure-activity relationships of this compound derivatives is needed to optimize their antibacterial properties and to develop potent and selective antimicrobial agents.

Agrochemical Research and Development

The primary application of this compound as a chemical intermediate appears to be in the agrochemical sector, where it serves as a key building block for complex active ingredients.

This compound is a recognized intermediate in the synthesis of various pesticides cymitquimica.com. Its chemical structure, featuring fluoro, nitro, and amine groups, allows for versatile chemical modifications to produce potent agrochemical agents. The reduction of the nitro group to a second amine, followed by differential acylation, is a common strategy. This approach is exemplified in the synthesis of modern insecticides. For instance, the related compound 2-fluoro-3-nitrobenzoic acid is a key starting material for producing m-diamide insecticides, a class of compounds known for their efficacy. This highlights the utility of the 2-fluoro-3-nitro-substituted benzene (B151609) ring as a core scaffold in the creation of commercial agrochemicals.

| Precursor | Agrochemical Class | Key Synthetic Step | Reference |

|---|---|---|---|

| This compound | Pesticides | Serves as an intermediate for further chemical elaboration. | cymitquimica.com |

| Related Isomers (e.g., 6-Chloro-3-fluoro-2-nitroaniline) | Pesticides | Used as an intermediate in pesticide formulation. |

Materials Science and Advanced Functional Materials

In materials science, this compound is utilized in the synthesis of specialized polymers and functional materials. Its aromatic structure and reactive functional groups enable its incorporation into macromolecules designed for specific, high-performance applications.

Research has demonstrated the use of this compound in the synthesis of aromatic oligoamide helical capsules, also known as foldamers. uni-muenchen.de These are discrete chain molecules that adopt a stable, folded, helical structure. In one study, this compound was used as a starting material to create monomers for these complex structures. uni-muenchen.de The resulting foldamers are being explored for advanced applications, including the development of self-healing materials, where the unique aggregation and recognition properties of the helical structures could allow for the reconstruction of the material. uni-muenchen.de The compound's properties also contribute to the development of high-performance polymers with specific thermal stability and refractive indices, which are valuable in electronic applications like displays and sensors.

| Starting Material | Resulting Material | Potential Application | Reference |

|---|---|---|---|

| This compound | Aromatic oligoamide helical capsules (Foldamers) | Functional materials, Self-healing materials | uni-muenchen.de |

| This compound Derivatives | High-performance polymers | Sensors, Displays |

Design of Calamitic Mesogens with Aggregation-Induced Emission (AIE) Properties

The design of calamitic (rod-shaped) liquid crystals that also exhibit aggregation-induced emission (AIE) is a burgeoning area of materials science. These materials are of interest for their potential applications in advanced display technologies and sensors. Research in this area has utilized isomers of this compound to create novel AIE-active liquid crystalline compounds.

A notable study successfully synthesized a new series of organic AIE-genic liquid crystalline compounds using 4-fluoro-3-nitroaniline, an isomer of this compound, as a key building block. The resulting Schiff base mesogens, with a simple calamitic framework, demonstrated AIE properties. In their solid state at room temperature, these compounds emitted green fluorescence with a maximum emission wavelength of around 550 nm when irradiated. However, this fluorescence was quenched when the compounds were dissolved or when they transitioned into the smectic A (SmA) mesophase upon heating. This switching of fluorescence with the phase transition highlights the potential for creating environmentally sensitive materials. The onset of AIE was observed when the compounds aggregated in solvent mixtures with a high fraction of a non-solvent, confirming their AIE characteristics.

While this research was conducted on an isomer, the successful incorporation of a fluoronitroaniline moiety into AIE-active calamitic mesogens suggests a promising avenue for the potential application of this compound in the development of similar advanced functional materials.

Table 1: Properties of AIEgenic Calamitic Mesogens Derived from a this compound Isomer

| Property | Observation | Citation |

|---|---|---|

| Starting Material | 4-Fluoro-3-nitroaniline (isomer of this compound) | |

| Compound Type | Fluoro-terminated single side chain Schiff base mesogen | |

| Emission in Solid State | Green fluorescence (λmax ~550 nm) | |

| Emission in Solution/Mesophase | Non-fluorescent (quenched) |

| AIE Confirmation | Sharp increase in fluorescence intensity in aggregation-inducing solvent mixtures | |

Organic Crystal Engineering for Mechanical Properties (e.g., Elasticity, Thermosalience)

Organic crystal engineering focuses on designing and synthesizing organic solids with specific and desirable physical properties. Research into the mechanical properties of derivatives of fluoronitroanilines has revealed fascinating behaviors, including elasticity and thermosalience (the ability of a crystal to jump or shatter upon heating).

A significant study investigated the mechanical properties of 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), a derivative of the this compound isomer, 4-fluoro-3-nitroaniline. This organic crystal was found to exhibit both elasticity and thermosalient behavior, a rare and unusual combination. The crystals of the low-temperature α-form of DFNA could be bent easily without breaking and would return to their original shape, demonstrating their elasticity. Upon heating, this α-form undergoes an irreversible phase transition to the high-temperature β-form at 138 °C, just before melting at 140 °C. This phase transition is accompanied by anisotropic changes in the unit cell parameters, leading to the observed thermosalient behavior.

The study provided a rationale for the coexistence of these two distinct properties, attributing it to a competition between short-range repulsive π-π interactions and long-range attractive dipolar interactions involving the C-Cl and NO2 groups. This detailed understanding of the structure-property relationships in a derivative of a fluoronitroaniline isomer opens up possibilities for the rational design of new organic materials with tailored mechanical responses. The findings suggest that derivatives of this compound could also be explored for similar unique crystalline properties.

Table 2: Mechanical and Thermal Properties of a this compound Isomer Derivative

| Property | Compound | Details | Citation |

|---|---|---|---|

| Elasticity | 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) | Crystals of the α-form are flexible and bend without fracture. | |

| Thermosalience | 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) | Exhibits jumping/shattering behavior due to a phase transition at 138 °C. | |

| Phase Transition | α-form to β-form | Irreversible transition at 138 °C, just prior to melting at 140 °C. |

| Structural Rationale | - | Competition between π-π repulsions and dipolar interactions. | |

Novel Dye Intermediates and Pigment Synthesis

Fluoro-nitroaniline compounds are recognized as important intermediates in the synthesis of dyes and pigments. Their chemical structure allows for further reactions to produce a variety of colored compounds.

Specifically, 4-fluoro-3-nitroaniline, an isomer of this compound, is noted for its use as a dye intermediate. A US patent describes a process for preparing 4-fluoro-3-nitroaniline, highlighting its utility in the preparation of nitro-p-phenylenediamine, a compound widely used as a hair dye. This is achieved through the reaction of 4-fluoro-3-nitroaniline with ammonia. The patent further mentions that reacting 4-fluoro-3-nitroaniline with various amines can produce a range of substituted nitro-p-phenylenediamines, which are also valuable as hair dyes.

While the available literature prominently features the isomer 4-fluoro-3-nitroaniline in this application, the chemical functionalities present in this compound (an amino group, a nitro group, and a fluorine atom on a benzene ring) suggest its potential as a precursor for the synthesis of a different range of dye and pigment molecules. Further research could explore the specific chromophoric properties of dyes derived from this compound.

Biotechnology and Chemical Biology Tools

In the realms of biotechnology and chemical biology, small molecules with specific functionalities are crucial as building blocks for larger, biologically active molecules or as tools to probe biological systems. While direct applications of this compound in these fields are not well-documented, the utility of its isomers is indicative of the potential roles this class of compounds can play.

For instance, 2-fluoro-4-nitroaniline (B181687) is used as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). It has been employed as a precursor for an antibiotic candidate, TBI-233. Furthermore, this isomer has been used to introduce specific defects into single-walled carbon nanotubes, tailoring their properties for potential applications in areas like bio-imaging. Another isomer, 2-fluoro-5-nitroaniline, has been used in the synthesis of new organotellurium and organomercury compounds, which have been tested for their antibacterial activity against various pathogens, including Klebsiella pneumoniae, E. coli, and Staphylococcus aureus.

These

Environmental Fate and Degradation Studies of Fluoro Nitroanilines

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, occurring through non-biological processes, is a critical component of a chemical's environmental lifecycle. For 2-Fluoro-3-nitroaniline, key abiotic degradation routes are expected to involve photochemical reactions and interactions with reactive oxygen species.

Nitroaromatic compounds are known to be susceptible to photochemical degradation. nih.gov Direct photolysis, driven by the absorption of solar radiation, can lead to the transformation of these molecules. While specific studies on this compound are not available, the behavior of related compounds like p-nitroaniline suggests that it would likely absorb light in the environmentally relevant UV spectrum, initiating degradation processes. nih.gov The presence of the nitro group is central to this reactivity. The degradation of other nitroaromatic compounds, such as p-nitrophenol, has been shown to proceed via the formation of intermediates like p-benzoquinone and hydroquinone (B1673460) upon exposure to light. nih.gov It is plausible that this compound could undergo similar transformations, although the specific products would be influenced by the fluorine and amino substituents.

In the environment, particularly in sunlit surface waters, photochemically produced oxidants like hydroxyl (•OH) and alkoxy radicals play a significant role in the degradation of organic pollutants. nih.gov Aromatic amines are known to react relatively quickly with these reactive oxygen species. nih.gov For instance, the half-life of aniline (B41778) in the presence of hydroxyl radicals is on the order of 30 hours of sunlight. nih.gov The presence of a nitro group, as in 3-nitroaniline (B104315), is expected to slow down this reaction rate somewhat. nih.gov

Hydroxyl radicals typically react with aromatic compounds through addition to the aromatic ring or by abstracting a hydrogen atom from the amino group. acs.orgresearchgate.net For this compound, reaction with •OH radicals would likely lead to the formation of hydroxylated intermediates, which could subsequently undergo further oxidation and ring cleavage. The rate and products of these reactions would be influenced by the electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring.

Biotransformation and Microbial Degradation Studies

The microbial breakdown of xenobiotic compounds is a crucial process for their removal from the environment. While no studies have directly investigated the biodegradation of this compound, research on related fluoroanilines and nitroanilines provides a basis for predicting its potential biotransformation pathways.

The microbial degradation of this compound would likely involve initial enzymatic attacks that make the molecule more amenable to further breakdown. Based on studies of analogous compounds, several enzymatic pathways can be postulated.

Nitroreduction: A primary and common pathway for the microbial transformation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. plos.org This process is catalyzed by enzymes known as nitroreductases. nih.gov This pathway has been observed in the degradation of various nitroaromatics, including explosives like TNT. nih.govnih.gov For this compound, this would result in the formation of 2-fluoro-1,3-diaminobenzene.

Oxidative Pathways: Aerobic degradation of anilines often proceeds through the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. frontiersin.orgnih.gov These catechols are then susceptible to ring cleavage, leading to mineralization. For example, the degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. involves an initial monooxygenase-mediated reaction that removes the nitro group and forms 4-amino-3-chlorophenol. nih.govnih.gov A similar oxidative denitrification could be a potential pathway for this compound.

Dehalogenation: The carbon-fluorine bond is exceptionally strong, which often makes fluoroaromatic compounds resistant to degradation. mdpi.comnih.gov However, microbial dehalogenation is possible. In many cases, the removal of the halogen occurs after initial enzymatic modification of the ring. For instance, the degradation of 3,4-dichloroaniline (B118046) can proceed through dehalogenation to form 4-chloroaniline. frontiersin.org The biodegradation of fluoroacetate (B1212596), a simple organofluorine compound, is initiated by fluoroacetate dehalogenase. nih.gov The microbial degradation of more complex fluoroaromatics is less understood but is an active area of research. mdpi.comnih.gov

Several bacterial genera have been identified as capable of degrading related compounds and could potentially be involved in the breakdown of this compound. These include Pseudomonas, Rhodococcus, Geobacter, and Thauera. plos.orgnih.govresearchgate.netoup.com

The following table summarizes findings on the microbial degradation of compounds structurally related to this compound.

Interactive Table: Microbial Degradation of Structurally Related Anilines

| Compound | Degradation Condition | Key Intermediates | Degrading Microorganism(s) | Reference(s) |

| 3-Nitroaniline | Aerobic | - | Mixed bacteria | researchgate.net |

| 4-Nitroaniline | Aerobic | 4-Aminophenol, 1,2,4-Benzenetriol | Pseudomonas sp. | plos.org |

| 2-Chloro-4-nitroaniline | Aerobic | 4-Amino-3-chlorophenol, 6-Chloro-3-hydroxyquinoline | Rhodococcus sp. | nih.govnih.gov |

| 2-Chloro-4-nitroaniline | Anaerobic | 2-Chloro-p-phenylenediamine, 4-Nitroaniline | Geobacter sp., Thauera aromatica | oup.com |

| 3,4-Dichloroaniline | Aerobic | 4-Chloroaniline, 4-Chlorocatechol | Acinetobacter baylyi | frontiersin.org |

Environmental Persistence and Mobility Assessment (e.g., Bioconcentration Potential)

The persistence and mobility of a chemical determine its distribution and potential for long-term environmental impact.

The bioconcentration potential of a substance in aquatic organisms can be estimated from its octanol-water partition coefficient (Log Kₒw or LogP). For this compound, the computed XLogP3 value is 1.5. This relatively low value suggests a low potential for bioconcentration in aquatic organisms. For comparison, 4-nitroaniline, with a Log Kₒw of 1.39, has a measured bioconcentration factor (BCF) of less than 10, which is considered low. nih.gov

The mobility of this compound in soil is influenced by its tendency to adsorb to soil particles. Anilines, in general, are expected to bind to soil organic matter and humic substances due to the reactivity of the amino group, which can limit their mobility. nih.gov While the Koc value for 2-nitroaniline (B44862) suggests high mobility, the strong binding of the amino group to soil components may reduce its transport. nih.gov A similar behavior could be anticipated for this compound.

The following table presents key physicochemical properties of this compound relevant to its environmental fate.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Implication |

| Molecular Formula | C₆H₅FN₂O₂ | - |

| Molecular Weight | 156.11 g/mol | - |

| XLogP3 | 1.5 | Low bioconcentration potential |

| Water Solubility | Data not available | Affects mobility and bioavailability |

| Vapor Pressure | Data not available | Affects volatilization from soil/water |

| Henry's Law Constant | Data not available | Affects partitioning between air and water |

常见问题

Q. What are the standard synthetic routes for preparing 2-Fluoro-3-nitroaniline, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration of 2-fluoroaniline or halogen-directed nitration. Key steps include:

- Nitration Protocol : Controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration or decomposition. The fluorine substituent directs nitro-group placement to the meta position due to its strong electron-withdrawing effect .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–8.2 ppm) due to fluorine coupling. The nitro group deshields adjacent carbons (δ 120–140 ppm in ¹³C NMR) .

- FTIR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and amine (3350 cm⁻¹, N-H stretch) groups. Fluorine substitution reduces symmetry, splitting vibrational modes .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 171.1 .

Q. What are the primary applications of this compound in academic research?

This compound serves as:

- Dye Intermediate : Precursor for azo dyes via diazotization and coupling reactions. The fluorine atom enhances photostability in derived pigments .

- Pharmaceutical Building Block : Used in synthesizing nitroaryl-based inhibitors (e.g., kinase inhibitors) due to its electron-deficient aromatic ring .

Advanced Research Questions

Q. How do competing electronic effects (fluoro vs. nitro groups) influence reactivity in derivatization reactions?

The fluorine atom exerts a strong -I effect, deactivating the ring and directing electrophiles to the meta position. However, the nitro group’s stronger -I/-M effects dominate, making the ring highly electron-deficient. This duality complicates regioselectivity in reactions like Suzuki coupling:

Q. How can conflicting thermal stability data from DSC and TGA analyses be resolved?

Discrepancies arise from phase transitions vs. decomposition. For example:

- DSC : A phase transition at 138°C (endothermic) may be mistaken for melting. Confirm via variable-temperature XRD to detect structural changes (e.g., α→β phase transition in related compounds) .

- TGA : Mass loss above 200°C indicates decomposition. Compare with FTIR gas-phase analysis to identify volatile byproducts (e.g., NO₂) .

Q. What strategies mitigate crystal packing defects in this compound derivatives during X-ray crystallography?

- Cocrystallization : Introduce coformers (e.g., resorcinol) to stabilize lattice interactions via hydrogen bonding .

- Slow Evaporation : Use low-polarity solvents (e.g., chloroform) to slow nucleation and reduce twinning.

- Pressure-Temperature Modulation : Apply controlled stress during crystal growth to align molecular dipoles (C-F and NO₂), as demonstrated in thermosalient crystals .

Q. How do solvent polarity and pH impact the stability of this compound in aqueous solutions?

- Acidic Conditions (pH < 3) : Protonation of the amine group increases solubility but risks nitro-group reduction. Stabilize with antioxidants (e.g., BHT) .

- Basic Conditions (pH > 9) : Deprotonation leads to hydrolysis of the nitro group. Use buffered solutions (pH 4–6) for long-term storage .

- Solvent Effects : High-polarity solvents (e.g., DMSO) stabilize charge-transfer interactions but may accelerate degradation. Monitor via UV-Vis (λmax ~380 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 140°C vs. 145°C)?

- Purity Verification : Perform elemental analysis (C, H, N) and HPLC (>99% purity). Impurities (e.g., residual acetic anhydride) depress melting points .

- Calibration : Cross-check with standard reference materials (e.g., NIST-certified compounds) .

- Method Consistency : Ensure identical heating rates (e.g., 2°C/min) in DSC to avoid kinetic artifacts .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for nitration to enhance reproducibility and safety .

- Crystallography : Pair SC-XRD with solid-state NMR to resolve ambiguous electron density maps .

- Stability Studies : Employ accelerated aging tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |